molecular formula C11H16N4O2 B2781794 2-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide CAS No. 1396877-92-1

2-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide

Cat. No. B2781794
M. Wt: 236.275
InChI Key: DFRDJDKDUWGVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide, also known as MPYPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. MPYPA is a pyrimidine derivative that is structurally similar to other compounds that have shown promise in treating various diseases, including cancer and Alzheimer's disease. In

Scientific Research Applications

Synthesis and Biological Activity

This compound is part of a broader category of chemicals involved in the synthesis of biologically active molecules. For instance, derivatives of pyrimidin-5-yl acetamide have been synthesized and evaluated for their anticancer activity. One study describes the synthesis of aminopterin analogs, showing significant in vitro and in vivo anticancer activity, highlighting the potential of pyrimidin-5-yl acetamide derivatives in cancer therapy (Su et al., 1986).

Antimicrobial Applications

Pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from materials such as 2-chloro-6-ethoxy-4-acetylpyridine, have shown notable antimicrobial activities. This underscores the versatility of pyrimidin-5-yl acetamide derivatives in combating microbial infections (Hossan et al., 2012).

Radiopharmaceutical Development

In the development of radiopharmaceuticals for PET imaging, derivatives of pyrimidin-5-yl acetamide, such as DPA-714, have been synthesized and labeled with fluorine-18. These compounds show selective binding to the translocator protein, indicating their utility in neuroimaging and the study of neuroinflammation (Dollé et al., 2008).

Cytotoxic Activity for Cancer Research

Various 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been synthesized and tested for their cytotoxic activities against cancer cell lines. This research demonstrates the compound's potential in discovering new anticancer agents (Al-Sanea et al., 2020).

properties

IUPAC Name

2-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-17-8-10(16)14-9-6-12-11(13-7-9)15-4-2-3-5-15/h6-7H,2-5,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRDJDKDUWGVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CN=C(N=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide

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